molecular formula C19H22O7S B1677293 ON-013100 CAS No. 865783-95-5

ON-013100

Katalognummer: B1677293
CAS-Nummer: 865783-95-5
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: GHPUSRLWNSTQIK-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

ON-013100 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

ON-013100's chemical structure features multiple methoxy and sulfonyl groups, contributing to its unique biological activities. As a cyclin-dependent kinase inhibitor, it disrupts the phosphorylation processes essential for cell division, thereby inducing apoptosis in cancer cells. This mechanism is particularly valuable in targeting various cancer cell lines, including those resistant to conventional therapies .

Cancer Therapy

This compound has garnered attention for its potential therapeutic effects against various types of cancer. Its ability to inhibit tumor growth and interfere with cell cycle progression positions it as a promising candidate for further clinical development. Notably, ongoing research explores its use in combination therapies to enhance the efficacy of existing treatments .

Overcoming Drug Resistance

Research indicates that this compound can overcome certain resistance profiles in cancer cells. This characteristic is crucial in developing effective treatment regimens for patients who have not responded to traditional therapies .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in preclinical settings:

Study Objective Findings
Study 1Evaluate the inhibitory effects on cancer cell proliferationThis compound significantly reduced proliferation in multiple cancer cell lines, including those resistant to other treatments.
Study 2Assess potential in combination therapiesThe compound enhanced the efficacy of standard chemotherapy agents when used in combination, leading to improved outcomes in vitro.
Study 3Investigate mechanisms of actionDetailed studies revealed that this compound induces apoptosis through specific pathways involving cyclin-dependent kinases.

These findings underscore the versatility of this compound as a therapeutic agent in oncology.

Biologische Aktivität

ON-013100, chemically known as (E)-2,4,6-trimethoxystyryl-3-hydroxy-4-methoxybenzyl sulfone, is a synthetic compound that has demonstrated significant biological activity, particularly as a potential anticancer agent. This article delves into its biological mechanisms, effects on various cancer cell lines, and ongoing clinical trials.

This compound is categorized as a potent kinase inhibitor. Its mechanism primarily involves the inhibition of cyclin D1 expression, which leads to cell cycle arrest at the G2/M phase. This arrest is characterized by spindle abnormalities that ultimately induce apoptosis in tumor cells. The compound has been shown to have minimal effects on normal cell viability while exhibiting robust cytotoxicity against a wide range of human cancer cell lines, including those that are drug-resistant .

In Vitro Studies and Findings

Several studies have investigated the effects of this compound on different cancer cell lines. A notable study focused on two colon cancer cell lines: drug-resistant Colo-205 and drug-sensitive Colo-320. The findings are summarized in the table below:

Cell Line Treatment Concentration Metabolite Detected Intact Drug Concentration (0h) Intact Drug Concentration (9h)
Colo-20520 μg/mlGlucuronide metabolite0.41 μg/ml0.06 μg/ml
Colo-32020 μg/mlNone2.88 μg/ml0.94 μg/ml

The glucuronide metabolite was detected in the drug-resistant cells after treatment, while no such metabolite was found in the drug-sensitive cells . This suggests that this compound may have differential effects based on the resistance profile of the cancer cells.

Apoptotic Induction and Cell Cycle Arrest

The induction of apoptosis by this compound has been well-documented. In vitro studies indicated that treatment with this compound leads to significant apoptosis in over 100 tumor types tested, demonstrating its broad-spectrum efficacy against various malignancies . The compound's ability to induce apoptosis appears to be linked to its role in disrupting normal cell cycle progression, particularly through its effects on cyclin D1.

Case Studies and Clinical Trials

This compound is currently undergoing Phase I clinical trials for its efficacy in treating mantle cell lymphoma and acute lymphoid leukemia. These trials aim to evaluate both safety and preliminary efficacy in a clinical setting. The drug's progression through clinical trials underscores its potential as a novel therapeutic agent in oncology .

Research Findings Summary

The research findings regarding this compound can be summarized as follows:

  • Cytotoxicity : Effective against a wide range of human cancer cell lines.
  • Mechanism : Induces apoptosis via G2/M cell cycle arrest.
  • Metabolite Analysis : Glucuronide metabolite detected predominantly in drug-resistant cell lines.
  • Clinical Trials : Currently in Phase I for specific hematological malignancies.

Eigenschaften

IUPAC Name

2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O7S/c1-23-14-10-18(25-3)15(19(11-14)26-4)7-8-27(21,22)12-13-5-6-17(24-2)16(20)9-13/h5-11,20H,12H2,1-4H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPUSRLWNSTQIK-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865783-95-5
Record name ON-013100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865783955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ON-013100
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3I19I491A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ON-013100
Reactant of Route 2
ON-013100
Reactant of Route 3
ON-013100
Reactant of Route 4
ON-013100
Reactant of Route 5
ON-013100
Reactant of Route 6
ON-013100

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.